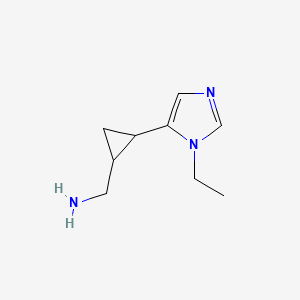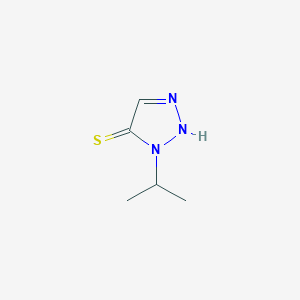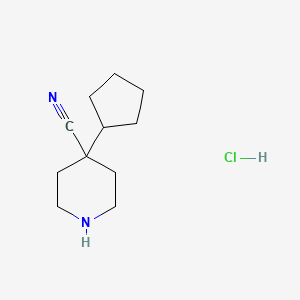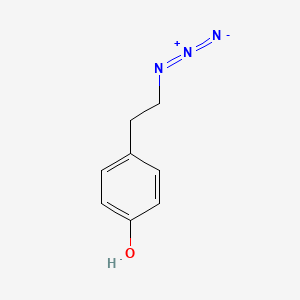
4-(2-Azidoethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Azidoethyl)phenol is an organic compound with the molecular formula C8H9N3O It is a phenolic azide, characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)phenol typically involves the reaction of 4-hydroxyphenethyl alcohol with sodium azide. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or dimethyl sulfoxide (DMSO). The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction mechanism.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Azidoethyl)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds with thiols and amines.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, thiols, and amines.
Electrophilic Aromatic Substitution: Nitric acid, sulfuric acid, and other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of azido derivatives.
Electrophilic Aromatic Substitution: Nitro, halogen, and alkyl-substituted phenols.
Oxidation: Quinones.
Reduction: Hydroquinones.
Applications De Recherche Scientifique
4-(2-Azidoethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of azido-functionalized compounds.
Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry reactions to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(2-Azidoethyl)phenol is primarily based on its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. The azido group is highly reactive and can form covalent bonds with various nucleophiles, making it a valuable tool in bioconjugation and click chemistry. The phenolic group can participate in redox reactions, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenethylamine (Tyramine): Similar structure with an amino group instead of an azido group.
4-Hydroxybenzyl Alcohol: Contains a hydroxymethyl group instead of an azidoethyl group.
4-Azidophenol: Similar structure but lacks the ethyl chain.
Uniqueness
4-(2-Azidoethyl)phenol is unique due to the presence of both a phenolic and an azido group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and bioconjugation applications.
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
4-(2-azidoethyl)phenol |
InChI |
InChI=1S/C8H9N3O/c9-11-10-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2 |
Clé InChI |
GZAPPTHNMZFARH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


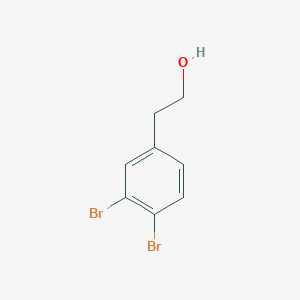
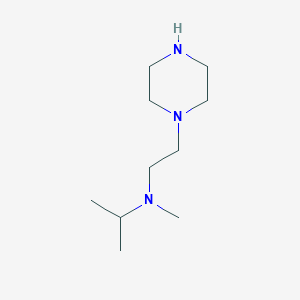
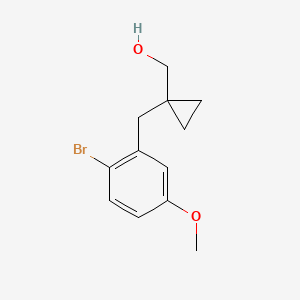
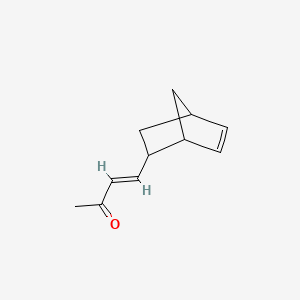
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)

![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
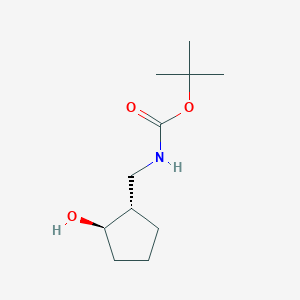
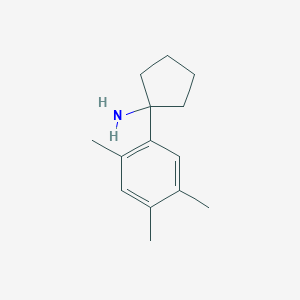
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)

